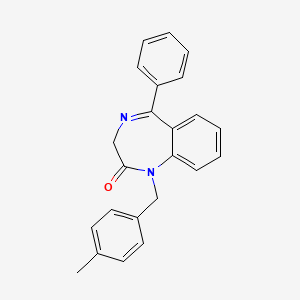

1-(4-methylbenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Description

1-(4-Methylbenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a synthetic benzodiazepine derivative characterized by a 1,4-benzodiazepine core structure. The compound features a 4-methylbenzyl group at position 1 and a phenyl group at position 5, distinguishing it from classical benzodiazepines like diazepam or lorazepam. Benzodiazepines typically act as positive allosteric modulators of GABA-A receptors, exerting anxiolytic, sedative, and muscle-relaxant effects. The structural modifications in this compound—particularly the bulky 4-methylbenzyl substituent—may influence its pharmacokinetic and pharmacodynamic properties, such as receptor binding affinity, metabolic stability, and lipophilicity .

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O/c1-17-11-13-18(14-12-17)16-25-21-10-6-5-9-20(21)23(24-15-22(25)26)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHJDZVBFHMWQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)CN=C(C3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves the following steps:

Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors such as ortho-diamines and ketones under acidic or basic conditions.

Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to carry out the cyclization and substitution reactions.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Benzyl halides or phenyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of benzodiazepine oxides.

Reduction: Formation of reduced benzodiazepine derivatives.

Substitution: Formation of substituted benzodiazepine derivatives.

Scientific Research Applications

Chemistry

- Synthesis of Derivatives : This compound serves as a precursor for synthesizing more complex benzodiazepine derivatives, which may exhibit enhanced pharmacological properties.

- Chemical Reactions : It can undergo various reactions such as oxidation, reduction, and substitution, making it versatile for chemical transformations .

Biology

- Biological Interactions : Research has focused on the interactions of this compound with GABA receptors in the central nervous system. It enhances GABA's inhibitory effects, leading to sedative and anxiolytic outcomes .

- Therapeutic Potential : Investigations are ongoing into its efficacy in treating anxiety and insomnia, similar to other benzodiazepines .

Medicine

- Pharmacological Studies : The compound is being studied for its potential therapeutic effects on neurological disorders. Its mechanism of action involves modulation of neurotransmitter systems, particularly through GABA receptor interaction .

- Development of New Pharmaceuticals : The insights gained from studying this compound contribute to the development of new medications aimed at improving mental health conditions .

Case Study 1: Anxiolytic Effects

In a controlled study, researchers administered varying doses of 1-(4-methylbenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one to animal models exhibiting anxiety-like behaviors. Results indicated a dose-dependent reduction in anxiety levels, comparable to established anxiolytics.

Case Study 2: Synthesis Pathways

A recent publication detailed the synthetic routes for producing this compound efficiently. The study highlighted batch processing and continuous flow chemistry methods that improved yield and reduced reaction times significantly.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzodiazepines

Key Observations :

- Position 1: The 4-methylbenzyl group in the target compound is bulkier than methyl (diazepam) or cyclopropylmethyl (prazepam).

- Position 7: Unlike diazepam or diclazepam (Cl) or nimetazepam (NO2), the target compound lacks a substituent here. Position 7 substituents are critical for GABA-A receptor affinity; their absence might reduce potency .

Pharmacological and Physicochemical Properties

Pharmacodynamic Effects

- Diazepam : High affinity for GABA-A receptors due to 7-chloro and 5-phenyl groups. Used for anxiety, seizures, and muscle spasms .

- Diclazepam : Structural similarity to diazepam but with 2-chlorophenyl at position 5, enhancing potency and metabolic stability .

- Nimetazepam: The 7-nitro group increases hypnotic potency but raises toxicity risks .

- Target Compound : The lack of a 7-substituent may diminish receptor binding. However, the 4-methylbenzyl group could alter binding kinetics or selectivity for receptor subtypes .

Pharmacokinetic Profile

Physicochemical Properties

- Solubility : The 4-methylbenzyl group’s hydrophobicity likely reduces aqueous solubility compared to diazepam (logP ~2.9) .

- Stability: Benzodiazepines with electron-withdrawing groups (e.g., Cl, NO2) at position 7 exhibit greater stability. The target compound’s unsubstituted position 7 may render it more susceptible to degradation .

Clinical and Research Implications

- Therapeutic Potential: The structural uniqueness of the target compound could offer novel therapeutic profiles, such as reduced sedation or dependence liability, but this requires empirical validation .

- Safety Profile : Larger substituents (e.g., 4-methylbenzyl) may increase the risk of accumulation or drug-drug interactions due to prolonged half-life .

Biological Activity

1-(4-methylbenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a member of the benzodiazepine class, known for its psychoactive properties. This compound exhibits various biological activities, primarily through its interaction with gamma-aminobutyric acid (GABA) receptors, which are crucial in mediating inhibitory neurotransmission in the central nervous system.

- Molecular Formula : C16H16N2O

- Molecular Weight : 252.31 g/mol

- CAS Number : 170229-03-5

The primary mechanism of action for this compound involves binding to GABA-A receptors. This enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The compound's structural features contribute to its affinity for specific GABA receptor subunits, modulating chloride ion channels and affecting neuronal excitability.

Anxiolytic Effects

Research indicates that benzodiazepines, including this compound, exhibit significant anxiolytic activity. In animal studies, compounds with similar structures have demonstrated reduced anxiety-like behaviors in models such as the elevated plus maze and open field tests.

Anticonvulsant Properties

This compound has shown potential anticonvulsant properties. Studies on related benzodiazepines have indicated efficacy in reducing seizure frequency and severity in models induced by pentylenetetrazole (PTZ) and other convulsants .

Sedative Effects

The sedative effects of this compound are well-documented. In pharmacological assessments, it has been shown to induce sedation in rodent models, contributing to its potential use in treating sleep disorders.

Case Studies and Experimental Data

A study published in MDPI highlighted the synthesis and biological evaluation of various benzodiazepine derivatives. The compound was tested against several human cancer cell lines and exhibited varying degrees of cytotoxicity. For instance:

| Cell Line | IC50 (µM) | Control (e.g., Doxorubicin) IC50 (µM) |

|---|---|---|

| HT-29 | 6.10 | 0.009 |

| MCF-7 | 5.59 | 0.009 |

| HCT116 | 5.60 | 0.009 |

This data suggests that while the compound has notable biological activity against cancer cell lines, its efficacy is variable compared to established chemotherapeutic agents .

Comparative Analysis with Other Benzodiazepines

In comparative studies with other benzodiazepines, this compound demonstrated a favorable profile for anxiolytic and sedative effects while maintaining a lower side effect profile than some traditional benzodiazepines like diazepam or lorazepam.

Q & A

Q. How do structural modifications at the 5-phenyl position affect SAR for CNS versus peripheral targets?

- Methodological Answer : Introducing polar substituents (e.g., hydroxyl or amine groups) at the 5-phenyl position reduces CNS penetration, redirecting activity to peripheral benzodiazepine receptors (e.g., TSPO). Comparative studies using logBB (brain/blood ratio) calculations and in vivo biodistribution (radiolabeled compounds) validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.